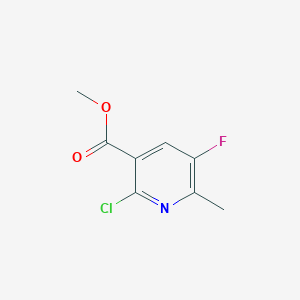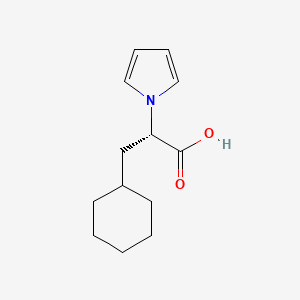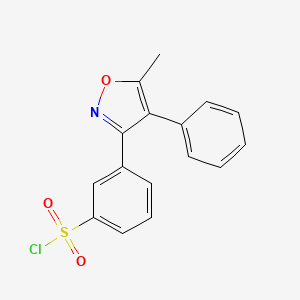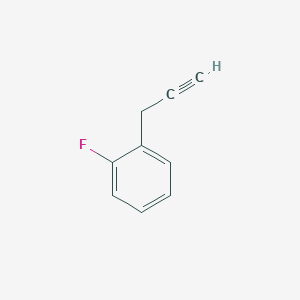
Methyl 2-Chloro-5-fluoro-6-methylnicotinate
Vue d'ensemble
Description
“Methyl 2-Chloro-5-fluoro-6-methylnicotinate” is a chemical compound that belongs to the family of Nicotinates. It has a molecular formula of C8H7ClFNO2 and a molecular weight of 203.60 . It is a synthetic compound that has gained attention in the scientific community.
Molecular Structure Analysis
The molecular structure of “Methyl 2-Chloro-5-fluoro-6-methylnicotinate” is represented by the formula C8H7ClFNO2 . This indicates that the compound contains eight carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 2-Chloro-5-fluoro-6-methylnicotinate” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C . The compound is 98% pure .Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
One area of application involves the development of novel methodologies for the synthesis and functionalization of complex molecules. For example, the use of selectfluor and deoxo-fluor-mediated rearrangements has been explored for creating new molecules with potential applications in pharmaceuticals and agrochemicals. This includes the stereoselective synthesis of difunctionalized azabicyclohexanes, demonstrating the versatility of fluoro and chloro substituents in enabling complex molecular transformations (Krow et al., 2004).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the synthesis of fluorinated and chlorinated intermediates plays a crucial role in the development of new drugs. The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important intermediate for biologically active anticancer drugs, exemplifies the importance of such compounds in drug synthesis pathways. This research highlights efficient synthetic routes and optimization strategies for producing key intermediates (Zhang et al., 2019).
Physical Chemistry and Material Science
Investigations into the physical properties of chloro- and fluoro-substituted molecules also provide insights into their potential applications in material science. Studies on the barriers to methyl torsion in substituted toluenes, for instance, contribute to our understanding of molecular dynamics and can influence the design of molecular materials with specific electronic or optical properties (Walker et al., 1996).
Synthesis of Intermediates for Pesticides and Herbicides
The development of novel synthesis routes for compounds used as intermediates in the preparation of pesticides and herbicides is another significant area. For example, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound useful in the preparation of various agrochemicals, underscores the utility of chloro- and fluoro-substituted nicotinates in creating potent agricultural chemicals (Du et al., 2005).
Propriétés
IUPAC Name |
methyl 2-chloro-5-fluoro-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-4-6(10)3-5(7(9)11-4)8(12)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARWZYFWYNJHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Chloro-5-fluoro-6-methylnicotinate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)

![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)





![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)


